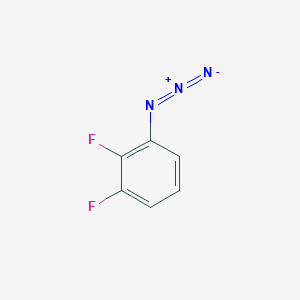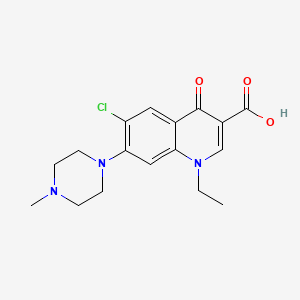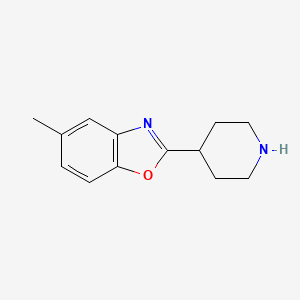
N-(5-chloro-2-methoxyphenyl)-2-phenoxyethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-2-phenoxyethanesulfonamide, also known as NSC-743380, is a sulfonamide derivative that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been studied for its anti-inflammatory and anti-tumor properties, as well as its potential as a treatment for Alzheimer's disease.
Applications De Recherche Scientifique
Sulfonation and Demethylation Processes
One study explored the sulfonation of chloro- and dichloroanisoles using concentrated sulfuric acid and sulfur trioxide, highlighting the chemical behaviors and transformations related to compounds with similar structures to N-(5-chloro-2-methoxyphenyl)-2-phenoxyethanesulfonamide. The research noted the demethylation of chloroanisolesulfonic acids in sulfuric acid systems, a reaction relevant for understanding the chemical pathways and potential applications of sulfonamide derivatives (Wit & Cerfontain, 1988).
Synthesis of N-Methoxy-N-methylamides
Another study provided insights into the synthesis of α,β-unsaturated N-methoxy-N-methylamide compounds, starting from N-methoxy-N-methylchloroacetamide. This process involves intermediates that are structurally related to this compound, showcasing the compound's potential as a precursor in organic synthesis (Beney, Boumendjel, & Mariotte, 1998).
Fuel Cell Applications
Research into locally and densely sulfonated poly(ether sulfone)s for fuel cell applications mentioned the use of chlorosulfonic acid for sulfonation, indicative of the broader utility of sulfonamide-based compounds in developing materials for energy applications. The study emphasizes the importance of sulfonated polymers in creating efficient proton exchange membranes (Matsumoto, Higashihara, & Ueda, 2009).
Mécanisme D'action
Target of Action
N-(5-chloro-2-methoxyphenyl)-2-phenoxyethanesulfonamide, also known as N-(5-chloro-2-methoxyphenyl)-2-phenoxyethane-1-sulfonamide, is an organic compound that has been reported as an intermediate in the synthesis of glyburide . Glyburide is a drug used to treat type 2 diabetes, and it primarily targets the ATP-sensitive potassium channels in the pancreatic beta cells .
Mode of Action
The rise in intracellular calcium induces the secretion of insulin .
Biochemical Pathways
The compound is likely involved in the insulin secretion pathway, given its association with glyburide. The closure of potassium channels leads to the depolarization of the beta cell membrane, which triggers the opening of calcium channels. The influx of calcium then leads to the exocytosis of insulin granules, resulting in insulin secretion .
Pharmacokinetics
The n-glucuronide of the parent compound was found to be a prominent metabolite in urine, suggesting that it undergoes metabolism and is excreted via the renal route .
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-phenoxyethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4S/c1-20-15-8-7-12(16)11-14(15)17-22(18,19)10-9-21-13-5-3-2-4-6-13/h2-8,11,17H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYDBWXRAWLHTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NS(=O)(=O)CCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (1R,2R,4R)-2-cyano-5-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2778148.png)

![N-benzyl-N-ethyl-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2778152.png)


![1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2778160.png)
![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-5-yl)acetic acid](/img/structure/B2778162.png)
![[3-(Methoxymethyl)-5-methyl-1,2-oxazol-4-yl]boronic acid](/img/structure/B2778163.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2778164.png)
![N-[1-(4-Tert-butylphenyl)-2-methylpropyl]-1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxamide](/img/structure/B2778167.png)
![5-((3-Bromophenyl)(4-methylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2778168.png)

![2-Methoxyethyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2778170.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(3-morpholinopropyl)furan-3-carboxamide hydrochloride](/img/structure/B2778171.png)